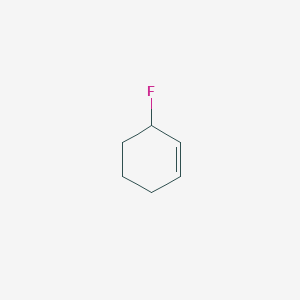
3-Fluorocyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorocyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a six-membered ring with a double bond and a fluorine atom attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclohex-1-ene can be achieved through several methods. One common approach involves the fluorination of cyclohexene. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluorocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorocyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-fluorocyclohexane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed:
Oxidation: 3-Fluorocyclohexanone
Reduction: 3-Fluorocyclohexane
Substitution: Various substituted cyclohexenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Fluorocyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mecanismo De Acción
The mechanism of action of 3-Fluorocyclohex-1-ene involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, fluorinated compounds often mimic natural substrates but with enhanced stability and resistance to metabolic degradation. This makes them useful in probing enzyme activities and metabolic pathways.
Comparación Con Compuestos Similares
Cyclohexene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chlorocyclohex-1-ene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
3-Bromocyclohex-1-ene: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
Uniqueness: 3-Fluorocyclohex-1-ene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it valuable in various chemical transformations and applications.
Propiedades
Número CAS |
51620-76-9 |
|---|---|
Fórmula molecular |
C6H9F |
Peso molecular |
100.13 g/mol |
Nombre IUPAC |
3-fluorocyclohexene |
InChI |
InChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
Clave InChI |
OYTBFGDMOREDSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
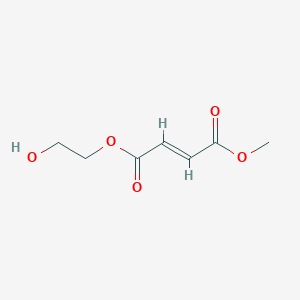
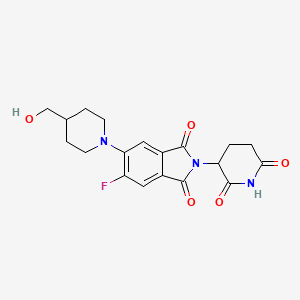
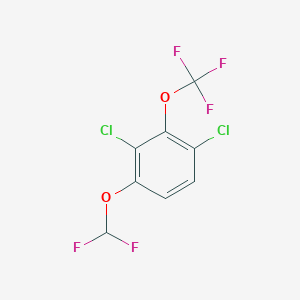
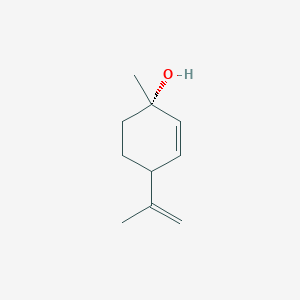
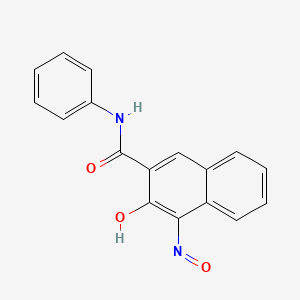
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)
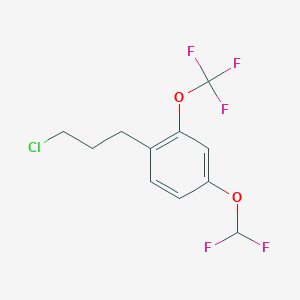
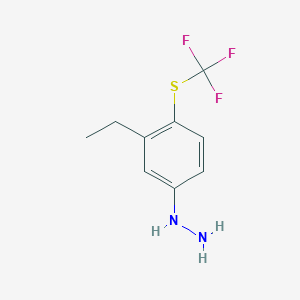
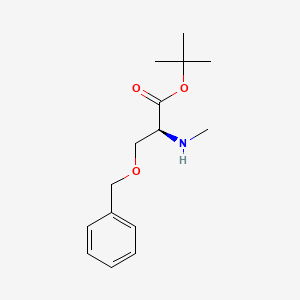
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
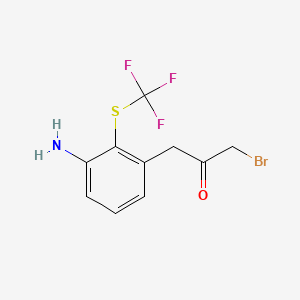
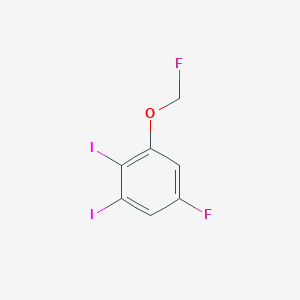
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
